molecular formula C7H8FNO B2512623 (5-Fluoro-2-methyl-4-pyridyl)methanol CAS No. 1803849-18-4

(5-Fluoro-2-methyl-4-pyridyl)methanol

Cat. No.: B2512623
CAS No.: 1803849-18-4
M. Wt: 141.145
InChI Key: XAOPKDZVHSVCQA-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methyl-4-pyridyl)methanol is a chemical compound with the molecular formula C7H8FNO. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-fluoro-2-methylpyridine with formaldehyde in the presence of a reducing agent to yield the desired product .

Industrial Production Methods: Industrial production of (5-Fluoro-2-methyl-4-pyridyl)methanol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(5-Fluoro-2-methyl-4-pyridyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methyl-4-pyridyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Uniqueness: (5-Fluoro-2-methyl-4-pyridyl)methanol is unique due to the combination of its fluorine, methyl, and hydroxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

(5-fluoro-2-methylpyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-2-6(4-10)7(8)3-9-5/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOPKDZVHSVCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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